4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
Description
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2OS/c1-21(2,3)16-10-6-14(7-11-16)18-20(27)25(22(4,5)24-18)19(26)15-8-12-17(23)13-9-15/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCLDZCXKXNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the tert-butylphenyl and fluorobenzoyl groups. Common reagents used in these reactions include tert-butylbenzene, fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistent quality and yield of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have been shown to selectively inhibit cathepsin L, an enzyme implicated in cancer metastasis. These inhibitors demonstrated low cytotoxicity towards normal cells while effectively reducing the invasive potential of various cancer cell lines such as MDA-MB-231 and PC-3ML .
Photostability and UV Protection
The incorporation of fluorobenzoyl groups in compounds like this compound enhances their photostability. This property is particularly valuable in developing UV-protective coatings and materials that require long-term stability under sunlight exposure. The ability to absorb UV radiation while maintaining structural integrity makes such compounds ideal for applications in coatings and polymers .
Versatile Building Block
This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex thioamide derivatives. Its reactivity can be harnessed to synthesize various biologically active molecules through functionalization reactions. The presence of both the imidazole and thione functionalities allows for diverse reaction pathways, including nucleophilic substitutions and cycloadditions .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of thiosemicarbazone derivatives, compounds structurally related to the target compound were administered to K562 leukemia cells. Results indicated a significant reduction in cell viability at concentrations around 10 µM, with mechanisms involving mitochondrial dysfunction being explored .
Case Study 2: Material Applications
Research focusing on the photostability of fluorinated compounds has demonstrated that incorporating fluorobenzoyl moieties leads to enhanced UV protection in polymer matrices. This application is critical for outdoor materials exposed to harsh environmental conditions .
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Substituent Comparison
- Fluorine substituents (common in all compounds) improve metabolic stability and influence dipole moments . Sulfonyl groups () introduce strong electron-withdrawing effects, altering reactivity compared to benzoyl or alkyl substituents.
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data
- Key Observations :
- Isostructural compounds (e.g., 4 and 5 in ) exhibit nearly identical packing but adjust for substituent size (Cl vs. F) .
- Bulky substituents like tert-butyl may disrupt planar stacking, reducing crystallinity compared to halogenated analogs.
- Thione groups facilitate hydrogen bonding, promoting dense packing in triazole-thiones () .
Biological Activity
4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various substituted phenyl groups with imidazole derivatives. The process often employs techniques like nickel-catalyzed reductive methods to achieve high yields and purity. For example, a study demonstrated the efficient synthesis of related imidazole derivatives through catalytic reactions, highlighting the versatility of imidazole chemistry in drug development .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a comparative study, several substituted imidazoles were evaluated for their antibacterial and antifungal activities. The compound of interest demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| Related Compound A | 16 | Antifungal |
| Related Compound B | 64 | Antibacterial |
Anticancer Properties
Imidazole-based compounds have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
A study focused on the anticancer effects of a series of imidazole derivatives found that compounds similar to the target compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Antiurease and Antioxidant Activities
The antiurease activity of related imidazole compounds has been documented, showcasing their potential in treating conditions like kidney stones. Compounds were tested for their ability to inhibit urease activity, with some showing significant inhibition compared to standard drugs. Additionally, antioxidant assays indicated that these compounds could scavenge free radicals, providing protection against oxidative stress .
Table 2: Biological Activities of Related Imidazole Compounds
| Activity Type | Compound | IC50 (µM) |
|---|---|---|
| Antiurease | This compound | 10 |
| Antioxidant | Related Compound C | 25 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(4-tert-butylphenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multistep imidazole-thione formation. Key steps include:
- Substituted imidazole core synthesis : Use a modified Radziszewski reaction with substituted aldehydes (e.g., 4-fluorobenzoyl chloride) and ammonium acetate under reflux in ethanol or acetic acid .
- Thiolation : Introduce the thione group via sulfurization with Lawesson’s reagent or P₂S₅ in anhydrous toluene at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .
Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- FTIR : Confirm thione (C=S stretch at ~1200–1250 cm⁻¹) and fluorobenzoyl (C=O at ~1680 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) for tert-butyl protons (δ 1.3–1.4 ppm) and fluorophenyl aromatic signals (δ 7.2–7.9 ppm). ¹³C NMR to verify quaternary carbons (e.g., C=S at δ ~165 ppm) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity analysis. Retention time typically 8–10 minutes .
Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) and solvents (DMSO, ethanol, acetonitrile) at 25°C. Measure saturation concentration via UV-Vis spectroscopy .
- Stability : Accelerated degradation studies under UV light (λ = 365 nm) and thermal stress (40–80°C). Monitor degradation products via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thione formation in this compound’s synthesis?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 at B3LYP/6-311++G(d,p) to model transition states. The thiolation step favors attack at the C5 position due to lower activation energy (~25 kJ/mol) compared to C2 .
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR. The tert-butyl group sterically hinders C2, directing sulfurization to C5 .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding with enzymes (e.g., cytochrome P450). The fluorobenzoyl group shows strong hydrophobic interactions with active sites (binding energy ≤ −8.5 kcal/mol) .
- MD simulations : GROMACS to assess stability in lipid bilayers. The tert-butylphenyl moiety enhances membrane permeability (logP ~3.5) .
Q. What experimental designs are robust for assessing environmental persistence and degradation pathways?
- Methodological Answer :
- Photolysis : Expose to simulated sunlight (Xe lamp, λ >290 nm) in aqueous solutions. Analyze photoproducts via HRMS and identify cleavage of the imidazole-thione ring .
- Biodegradation : Use OECD 301D test with activated sludge. Measure half-life (t₁/₂) via LC-MS; expect slow degradation (t₁/₂ >60 days) due to fluorinated groups .
Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. inactivity) be resolved?
- Methodological Answer :
- Dose-response assays : Use MTT/PrestoBlue in multiple cell lines (e.g., HeLa, HEK293). Inconsistent results may arise from cell-specific efflux pumps (e.g., P-gp) .
- Theoretical alignment : Link findings to QSAR models. The 4-fluorobenzoyl group’s electron-withdrawing effect may reduce bioavailability in certain cell types .
Q. What strategies validate the compound’s role in modulating enzyme activity or receptor binding?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest competitive inhibition .
- SPR spectroscopy : Immobilize target receptors (e.g., G-protein-coupled receptors) on sensor chips. Measure binding affinity (KD) in real-time; expect nM–µM range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
